molecular formula C10H16N4O B2549713 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide CAS No. 2101198-25-6

4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2549713
CAS No.: 2101198-25-6
M. Wt: 208.265
InChI Key: WOBSDHGVINHAIT-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the amino and carboxamide groups. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and carboxylic acids. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide
  • 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide

Uniqueness

4-Amino-N-cyclopropyl-1-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring.

Properties

IUPAC Name

4-amino-N-cyclopropyl-1-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-5-14-6-8(11)9(13-14)10(15)12-7-3-4-7/h6-7H,2-5,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBSDHGVINHAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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